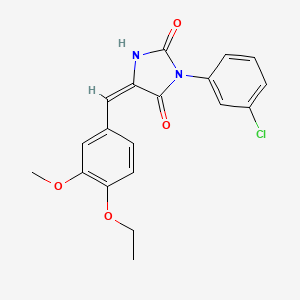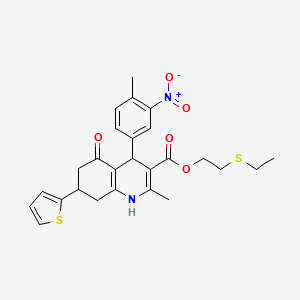![molecular formula C15H12ClN3OS2 B11594302 (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11594302.png)
(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona es una molécula orgánica compleja que presenta un anillo de pirazol, un anillo de tiazol y varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los intermediarios de pirazol y tiazol, seguidos de su acoplamiento en condiciones específicas. Los reactivos comunes incluyen agentes clorantes, agentes metilantes y fuentes de azufre. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reactores de lotes a gran escala donde los intermediarios se sintetizan y acoplan en un entorno controlado. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Los pasos de purificación, como la recristalización y la cromatografía, se emplean para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona: experimenta diversas reacciones químicas, incluyendo:
Oxidación: Los grupos azufre y metilo se pueden oxidar para formar sulfoxidos y sulfonas.
Reducción: El compuesto se puede reducir para modificar los anillos de pirazol y tiazol.
Sustitución: Los átomos de halógeno y otros grupos funcionales se pueden sustituir para crear derivados.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían, pero a menudo involucran disolventes específicos, temperaturas y catalizadores para lograr las transformaciones deseadas.
Productos principales
Aplicaciones Científicas De Investigación
(4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a sitios activos, inhibiendo o modulando su actividad. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirazol y tiazol con estructuras y grupos funcionales comparables. Los ejemplos incluyen:
- (4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona
- (4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona
Unicidad
La unicidad de (4Z)-4-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metilideno]-2-(metilsulfanil)-1,3-tiazol-5(4H)-ona radica en su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C15H12ClN3OS2 |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
(4Z)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9-11(8-12-14(20)22-15(17-12)21-2)13(16)19(18-9)10-6-4-3-5-7-10/h3-8H,1-2H3/b12-8- |
Clave InChI |
ZGIYDIWQRAEOJF-WQLSENKSSA-N |
SMILES isomérico |
CC1=NN(C(=C1/C=C\2/C(=O)SC(=N2)SC)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1C=C2C(=O)SC(=N2)SC)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-bromobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11594220.png)
![(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11594222.png)
![2-Methoxyethyl 6,11-dioxo-2-(4-pyridyl)-6,11-dihydrobenzo[F]pyrido[1,2-A]indole-12-carboxylate](/img/structure/B11594223.png)
![N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11594230.png)
![9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole](/img/structure/B11594234.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11594255.png)

![(5Z)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenylimidazolidine-2,4-dione](/img/structure/B11594266.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594274.png)
![isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594285.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11594287.png)

![(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594292.png)
![2-{4-[2-(Furan-2-ylcarbonyl)hydrazinyl]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11594296.png)
